![molecular formula C17H28N2O3 B13812496 Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate CAS No. 54010-15-0](/img/structure/B13812496.png)
Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea is a complex organic compound with a unique structure that includes a cyclohexyl group, a butoxy-carbonyl group, and a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea typically involves multiple steps, starting with the preparation of the cyclopentene ring and the cyclohexyl group. The butoxy-carbonyl group is then introduced through esterification reactions. The final step involves the formation of the urea linkage, which can be achieved using reagents such as isocyanates or carbamates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the urea linkage or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclohexyl-3-[2-methoxy-carbonylcyclopent-(1)-enyl]-urea
- 1-Cyclohexyl-3-[2-ethoxy-carbonylcyclopent-(1)-enyl]-urea
Uniqueness
1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea is unique due to the presence of the butoxy-carbonyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific research applications .
Propiedades
Número CAS |
54010-15-0 |
|---|---|
Fórmula molecular |
C17H28N2O3 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
butyl 2-(cyclohexylcarbamoylamino)cyclopentene-1-carboxylate |
InChI |
InChI=1S/C17H28N2O3/c1-2-3-12-22-16(20)14-10-7-11-15(14)19-17(21)18-13-8-5-4-6-9-13/h13H,2-12H2,1H3,(H2,18,19,21) |
Clave InChI |
LGORSSOOWMQQOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(CCC1)NC(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


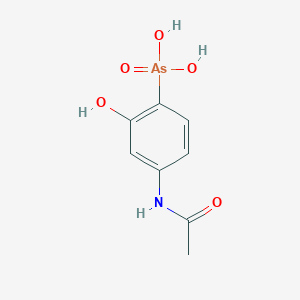
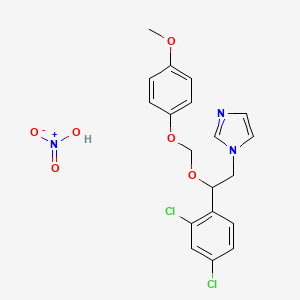


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
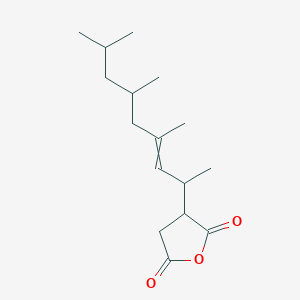
![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
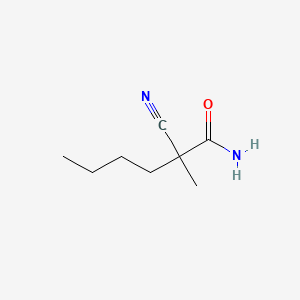
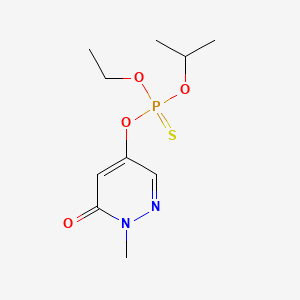

![N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)
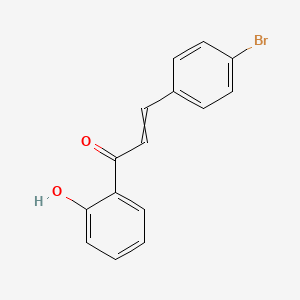
![Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B13812509.png)
